

Physicochemical characteristics of Boc-Beta-T-

**Butyl-L-Alanine** 

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Compound of Interest

Compound Name: Boc-Beta-T-Butyl-L-Alanine

Cat. No.: B558254

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An In-depth Technical Guide to the Physicochemical Characteristics of **Boc-Beta-T-Butyl-L-Alanine** 

### Introduction

N-tert-Butoxycarbonyl- $\beta$ -tert-butyl-L-alanine, commonly referred to as **Boc-Beta-T-Butyl-L-Alanine**, is a non-natural, protected amino acid derivative. Its structure incorporates two bulky tert-butyl groups: one in the Boc protecting group on the amine and another on the  $\beta$ -carbon of the alanine side chain. This unique structural feature imparts significant steric hindrance, making it a valuable building block in peptide synthesis and medicinal chemistry.[1][2]

This compound is particularly utilized for steric modulation in the design of peptidomimetics and for creating complex peptide structures.[1][2] The Boc protecting group provides stability during synthetic steps and can be readily removed under moderately acidic conditions, a cornerstone of solid-phase and solution-phase peptide synthesis.[3] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its characterization, and its applications in research and drug development.

# Physicochemical and Identification Properties

The identity and purity of **Boc-Beta-T-Butyl-L-Alanine** are established through a combination of its unique physical constants and structural identifiers. These properties are summarized in the tables below.



Table 1: Identification and Structural Properties

Property	Value	Source(s)
IUPAC Name	(2S)-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic	[2]
Synonyms	Boc-β-tBu-L-Ala-OH, Boc- neopentylglycine	[1][2]
CAS Number	79777-82-5	[1]
Molecular Formula	C12H23NO4	[1][2]
Molecular Weight	245.32 g/mol	[2]
InChI Key	PUQVQDMFCAGQQB- QMMMGPOBSA-N	[2]
Canonical SMILES	CC(C) (C)CC(C(=O)O)NC(=O)OC(C) (C)C	[2]

Table 2: Physicochemical Data

Property	Value	Source(s)
Appearance	White to off-white powder	[1][2]
Purity	≥98% (HPLC), ≥99.5% (Chiral HPLC)	[1][2][3]
Boiling Point	364.4°C at 760 mmHg	[2]
Density	1.048 g/cm <sup>3</sup>	[2]
Optical Rotation	[α]D20 = -14 ± 2°	[1]
Storage Conditions	0 - 8 °C	[1][2]



## **Experimental Protocols**

Detailed and reproducible experimental protocols are essential for the synthesis and quality control of **Boc-Beta-T-Butyl-L-Alanine**. The following sections describe standard procedures for its synthesis and analysis.

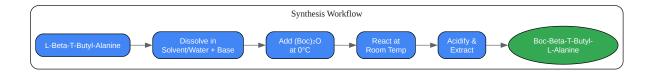
### Synthesis of Boc-Beta-T-Butyl-L-Alanine

The standard method for preparing N-Boc protected amino acids involves the reaction of the free amino acid with di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O) under basic conditions.[4]

### Methodology:

- Dissolution: The starting material, L-Beta-T-Butyl-Alanine (1.0 equivalent), is dissolved in a 1:1 mixture of an organic solvent (e.g., 1,4-Dioxane or THF) and water.[4]
- Basification: A base, such as sodium hydroxide (NaOH, 1.5 equivalents), is added to the solution to deprotonate the amino group, enhancing its nucleophilicity.[4] The mixture is stirred until the amino acid is fully dissolved.
- Boc-Protection: The reaction mixture is cooled to 0°C in an ice bath. Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O, 1.1 equivalents) is added portion-wise while maintaining the temperature.[4]
- Reaction: The mixture is allowed to warm to room temperature and stirred for several hours
  until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).[4]
- Work-up: The organic solvent is removed under reduced pressure. The remaining aqueous solution is cooled and acidified to a pH of 2-3 with 1M HCl to protonate the carboxylic acid.[4]
- Extraction and Purification: The product is extracted from the acidic aqueous layer using a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the final product.[4]





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General workflow for the synthesis of **Boc-Beta-T-Butyl-L-Alanine**.

### **Analytical Characterization**

To ensure the identity, purity, and structural integrity of **Boc-Beta-T-Butyl-L-Alanine**, several analytical techniques are employed. High-Performance Liquid Chromatography (HPLC) is used for purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural confirmation.[5]

### 3.2.1. Purity Determination by HPLC

A reverse-phase HPLC (RP-HPLC) method is typically used to assess the purity of Bocprotected amino acids.[5]

#### Methodology:

- Sample Preparation: A small, accurately weighed sample of the compound is dissolved in the mobile phase or a suitable solvent mixture.
- Instrumentation: A standard HPLC system equipped with a C18 column and a UV detector is used.
- Chromatographic Conditions:
  - Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid, TFA) is commonly used.
  - Detection: The eluent is monitored at a wavelength of approximately 214-220 nm.

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 Analysis: The sample is injected onto the column. The purity is calculated by integrating the area of the product peak relative to the total area of all observed peaks in the chromatogram.

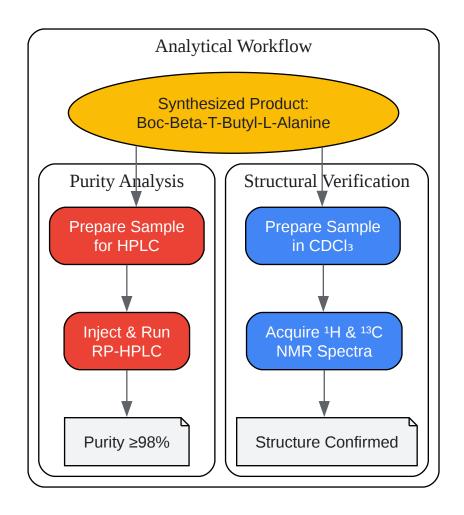
### 3.2.2. Structural Verification by NMR Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of Boc-protected amino acids.[5]

#### Methodology:

- Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[5]
- Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked, tuned, and shimmed to ensure magnetic field homogeneity.[5]
- ¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired. The characteristic singlet from the nine equivalent protons of the Boc group's tert-butyl moiety is expected around 1.4 ppm.[5]
- ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Key signals include those from the quaternary and methyl carbons of the Boc group, as well as the carbamate carbonyl carbon.[5]
- Data Processing and Analysis: The acquired spectra are processed (Fourier transformation, phase and baseline correction). Chemical shifts are referenced to the residual solvent peak.
   The signals are then assigned to the corresponding atoms in the molecular structure to confirm its identity.[5]





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Workflow for the analytical characterization of the final product.

# **Applications in Drug Development and Research**

**Boc-Beta-T-Butyl-L-Alanine** serves as a specialized building block in the synthesis of peptides and peptidomimetics.[1][2] Its primary role is to introduce steric bulk at a specific position within a peptide sequence, which can influence the molecule's conformation, stability, and biological activity.

 Peptide Synthesis: It is a key component in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The Boc group acts as a temporary protecting group for the Nterminus, preventing self-polymerization and allowing for controlled, stepwise elongation of the peptide chain.[1][3]

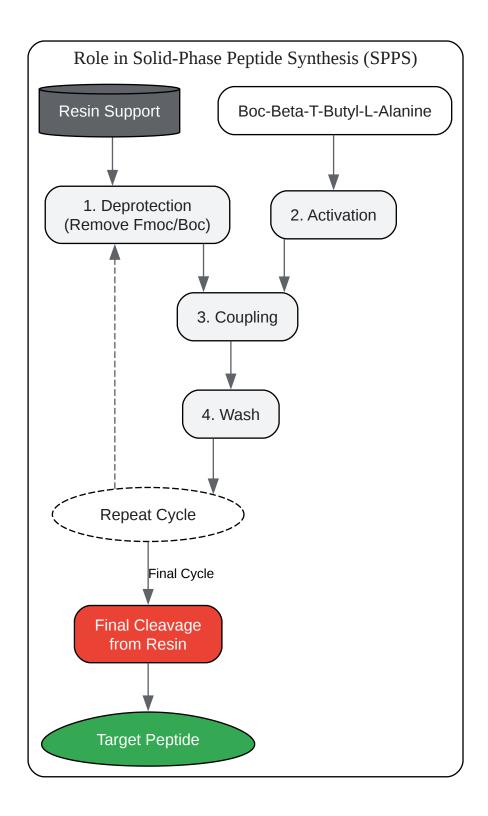






- Pharmaceutical Development: This derivative is used in the development of novel peptide-based therapeutics. By incorporating this bulky, non-natural amino acid, researchers can design peptides with enhanced resistance to enzymatic degradation, improved stability, and potentially altered receptor binding affinities.[1] It has been utilized as a building block for bioactive molecules targeting conditions such as neurological disorders and cancer.[1]
- Biotechnology and Materials Science: Its applications extend to creating modified proteins to improve enzyme activity or stability and in the development of novel polymers that require specific amino acid sequences for enhanced properties.[1]





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